molecular formula C16H12Cl2N2O B5854239 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No. B5854239
M. Wt: 319.2 g/mol
InChI Key: RWKORWYDHQWLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole, also known as DPAO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole also reduces the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and inflammation. In addition, 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for studying different disease states. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for research. However, one limitation of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole in a suitable carrier or using alternative routes of administration.

Future Directions

There are several future directions for research on 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its formulation for clinical use. Additionally, the antimicrobial and anti-inflammatory properties of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole could be further explored for the development of new antibiotics and anti-inflammatory drugs. Finally, the mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole could be further elucidated to identify new targets for drug development.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities. Its synthesis method has been optimized, and it has shown potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its formulation for clinical use. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole's versatility and low cost make it an attractive compound for future research in medicinal chemistry.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzaldehyde and 3,4-dimethylphenyl hydrazine in the presence of acetic acid and sodium acetate. The resulting product is then cyclized with phosphorous oxychloride to yield 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies as an anticancer agent, specifically against breast and lung cancer cells. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has also demonstrated anti-inflammatory activity in animal models of inflammation. Additionally, it has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-9-3-4-11(7-10(9)2)16-19-15(20-21-16)13-6-5-12(17)8-14(13)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKORWYDHQWLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

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